2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one
Description
2-[(4-Fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one is a bicyclic heteroaromatic compound featuring a phthalazinone core substituted with a 4-fluorobenzyl group and a phenyl ring. The 4-fluorophenyl substituent may enhance pharmacokinetic properties, such as metabolic stability and lipophilicity, compared to non-fluorinated analogs . Crystallographic studies of such compounds typically employ refinement tools like SHELXL for accurate structural determination .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-phenyl-4a,8a-dihydrophthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-17-12-10-15(11-13-17)14-24-21(25)19-9-5-4-8-18(19)20(23-24)16-6-2-1-3-7-16/h1-13,18-19H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVKNHSXPWHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3C2C=CC=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzylamine, which is obtained through the reaction of 4-fluorobenzyl chloride with ammonia or an amine.
Cyclization Reaction: The fluorobenzyl intermediate is then subjected to a cyclization reaction with a suitable phthalic anhydride derivative under acidic or basic conditions to form the dihydrophthalazinone core.
Phenyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide ions (OH⁻), alkoxide ions (RO⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis with key examples:
Key Observations:
Core Heterocycle Influence: Phthalazinones (target compound) exhibit planar aromatic systems suitable for π-π stacking in enzyme active sites. Epoxiconazole’s triazole-epoxide hybrid enables covalent interactions with fungal cytochrome P450 enzymes .
Substituent Effects :
- The 4-fluorophenyl group is a common motif in agrochemicals (e.g., Epoxiconazole) and pharmaceuticals due to its electron-withdrawing nature and resistance to oxidative metabolism .
- The phenyl group in the target compound may contribute to hydrophobic interactions, while the benzyl linker adds conformational flexibility.
Synthetic and Analytical Challenges :
- Fluorinated analogs often require specialized crystallization techniques. Tools like SHELXL and ORTEP-3 are critical for resolving complex stereochemistry and validating structural models .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | Epoxiconazole | Triazolopyridazinone Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 350.4 | 329.8 | 265.3 |
| LogP (Predicted) | 3.8 | 3.5 | 2.9 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Rotatable Bonds | 3 | 5 | 2 |
Biological Activity
2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural framework that includes a fluorobenzyl moiety and a dihydrophthalazinone core, which may contribute to its diverse pharmacological properties.
Chemical Structure
The compound's IUPAC name is 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN2O |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 866153-73-3 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Biological Activities
Research has indicated several potential biological activities associated with 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one:
1. Antimicrobial Activity
Studies have shown that the compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
2. Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. In vitro assays have indicated that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.
3. Antiviral Effects
There is emerging evidence that this compound may inhibit viral replication in certain viral models. Its mechanism appears to involve interference with viral entry or replication processes.
Research Findings
A review of the literature reveals several critical findings regarding the biological activity of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one was tested against several bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the population of cells undergoing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
